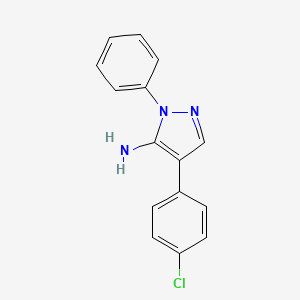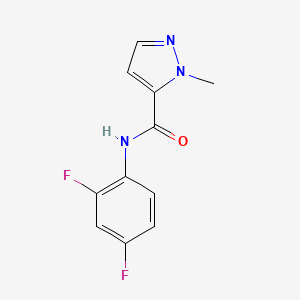
2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dioxane Ring: The initial step involves the formation of the 1,3-dioxane ring through a condensation reaction between a diketone and an alcohol under acidic conditions.
Addition of Amino and Phenyl Groups:
Formation of the Tricarbonitrile Moiety: The final steps include the formation of the tricarbonitrile group through a series of cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and amino groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxane ring and phenyl group, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkylating agents.
Major Products
Oxidation Products: Phenolic derivatives, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or halogenated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the dioxane ring and tricarbonitrile groups makes it a candidate for exploring interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, although detailed studies are required to confirm these activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or resins, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
作用機序
The mechanism of action of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile: A closely related compound without the 4-methylmorpholine moiety.
4-Phenylbut-1-ene-1,1,3-tricarbonitrile: Lacks the dioxane ring and amino group.
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl derivatives: Compounds with variations in the substituents on the dioxane ring.
Uniqueness
The uniqueness of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications across various fields. Its structure allows for a wide range of chemical reactions, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4.C5H11NO/c1-19(2)26-17(24)15(18(25)27-19)14(11-6-4-3-5-7-11)13(10-22)16(23)12(8-20)9-21;1-6-2-4-7-5-3-6/h3-7,13-15H,23H2,1-2H3;2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOIIWCFAQSKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(C2=CC=CC=C2)C(C#N)C(=C(C#N)C#N)N)C.CN1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2417730.png)
![tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2417731.png)
![1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine](/img/structure/B2417732.png)


![3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2417737.png)


![2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417748.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B2417749.png)

![2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2417751.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2417752.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2417753.png)
